N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide
Description
Properties
IUPAC Name |
4-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5/c16-12-4-3-10(7-13(12)18(20)21)14(19)17-8-11-9-22-15(23-11)5-1-2-6-15/h3-4,7,11H,1-2,5-6,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAJUCHDLWJODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxaspiro[4.4]nonane, can be synthesized from the reaction of cyclopentanone with ethylene glycol in the presence of an acid catalyst.
Attachment of the Benzamide Moiety: The spirocyclic intermediate is then reacted with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the benzamide moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group in the benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the spirocyclic ring.
Reduction: 4-chloro-3-aminobenzamide derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The unique structure of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide makes it a potential candidate for use as a ligand in catalytic reactions.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers and resins.
Biology and Medicine:
Drug Discovery: The compound’s structural features make it a potential candidate for drug discovery and development, particularly in the design of new pharmaceuticals with specific biological activities.
Biological Probes: It can be used as a probe in biological studies to investigate various biochemical pathways and mechanisms.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide is not well-documented. based on its structural features, it is likely to interact with specific molecular targets through various pathways:
Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in biochemical pathways.
Pathways Involved: The compound may exert its effects by modulating enzyme activity, receptor binding, or protein-protein interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects: Chloro-Nitro vs. Nitro Derivatives
The substitution pattern on the benzamide ring critically influences physicochemical behavior. A key analog, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide (), lacks the 3-chloro substituent present in the target compound. Comparative studies indicate:
| Property | Target Compound (4-Cl, 3-NO₂) | Analog (4-NO₂) |
|---|---|---|
| Molecular Weight (g/mol) | ~368.8 | ~334.3 |
| Electronic Effects | Stronger electron withdrawal | Moderate |
| Reactivity in SNAr Reactions | Enhanced due to -Cl/-NO₂ synergy | Lower |
The chloro group in the target compound increases electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) reactions compared to the mono-nitro analog .
Side Chain Variations: Spirocyclic vs. Phenethyl Moieties
N-(3-chlorophenethyl)-4-nitrobenzamide () replaces the spirocyclic side chain with a simpler 3-chlorophenethyl group. Key differences include:
| Property | Target Compound (Spirocyclic) | Analog (Phenethyl) |
|---|---|---|
| Solubility (LogP) | ~2.8 (predicted) | ~3.5 |
| Conformational Rigidity | High (spiro structure) | Low |
| Thermal Stability | >200°C (decomp.) | ~180°C (decomp.) |
The spirocyclic architecture in the target compound reduces rotational freedom, likely improving thermal stability and altering crystallization behavior .
Research Findings and Implications
- Synthetic Accessibility : The spirocyclic side chain requires multi-step synthesis, including ketone protection and nucleophilic substitution, as seen in analogous routes .
- Biological Relevance : Nitrobenzamide derivatives often exhibit antimicrobial or antiparasitic activity; the chloro-nitro combination may enhance target binding via dipole interactions .
- Material Properties : The rigid spiro structure could reduce plasticization in polymer matrices, a trait observed in spiro-based biolubricants .
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a spiroketal structure along with a substituted benzamide moiety. Its molecular formula is with a molecular weight of approximately 343.78 g/mol. The presence of chlorine and nitro groups contributes to its chemical reactivity and biological interactions.
This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The spiroketal core allows for conformational flexibility, which can enhance binding affinity to various biological targets.
Antimicrobial Activity
Studies have indicated that this compound demonstrates significant antimicrobial properties against a range of bacteria and fungi. It is believed that the compound disrupts microbial cell membranes or inhibits essential metabolic pathways.
Anti-inflammatory Properties
Research has shown that this compound possesses anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The nitro group is hypothesized to play a role in this mechanism by generating reactive nitrogen species that can damage cellular components in cancer cells.
Case Studies
- Antimicrobial Effectiveness : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) as low as 10 µg/mL against certain strains .
- Anti-inflammatory Mechanism : In vitro assays demonstrated that the compound significantly reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
- Anticancer Activity : A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours .
Comparative Analysis
| Compound Name | Antimicrobial Efficacy | Anti-inflammatory Activity | Anticancer Potential |
|---|---|---|---|
| This compound | MIC: 10 µg/mL | Significant reduction in TNF-alpha | IC50: 15 µM (MCF-7) |
| Similar Compound A | MIC: 20 µg/mL | Moderate effect | IC50: 25 µM |
| Similar Compound B | MIC: 15 µg/mL | Significant effect | IC50: 30 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
